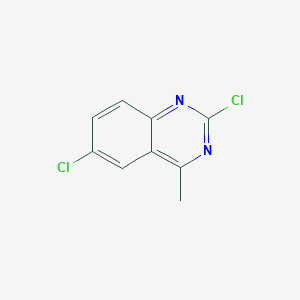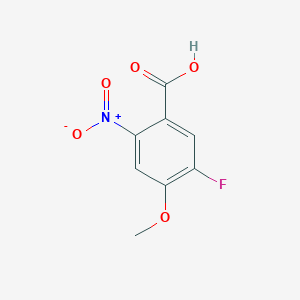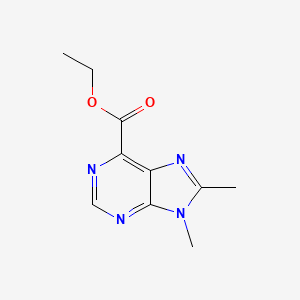
(3-(2,6-Dimethylphenyl)-5-methylisoxazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(2,6-Dimethylphenyl)-5-methylisoxazol-4-yl)methanol is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a dimethylphenyl group and a methyl group attached to the isoxazole ring, along with a methanol group. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(2,6-Dimethylphenyl)-5-methylisoxazol-4-yl)methanol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between 2,6-dimethylbenzaldehyde and hydroxylamine hydrochloride can form the corresponding oxime, which upon cyclization with acetic anhydride yields the isoxazole ring. Subsequent reduction of the isoxazole derivative with a reducing agent such as sodium borohydride can produce the desired methanol derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions where functional groups on the phenyl ring or the isoxazole ring are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles.
Major Products Formed:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives, amines, and thiol-substituted compounds.
科学的研究の応用
(3-(2,6-Dimethylphenyl)-5-methylisoxazol-4-yl)methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (3-(2,6-Dimethylphenyl)-5-methylisoxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of anti-inflammatory activity, the compound may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation.
類似化合物との比較
(3-(2,6-Dimethylphenyl)-5-methylisoxazol-4-yl)methanol can be compared with other similar compounds, such as:
(3-Phenyl-5-methylisoxazol-4-yl)methanol: Lacks the dimethyl groups on the phenyl ring, which may result in different chemical and biological properties.
(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)methanol: Contains chlorine atoms instead of methyl groups, potentially altering its reactivity and biological activity.
(3-(2,6-Dimethylphenyl)-5-ethylisoxazol-4-yl)methanol: Has an ethyl group instead of a methyl group, which may affect its chemical stability and interactions with biological targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
特性
分子式 |
C13H15NO2 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC名 |
[3-(2,6-dimethylphenyl)-5-methyl-1,2-oxazol-4-yl]methanol |
InChI |
InChI=1S/C13H15NO2/c1-8-5-4-6-9(2)12(8)13-11(7-15)10(3)16-14-13/h4-6,15H,7H2,1-3H3 |
InChIキー |
LWNMRFJKXXYBBZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)C2=NOC(=C2CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Methyl-7-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11887566.png)

![7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid](/img/structure/B11887579.png)


![4-Methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinolin-7(8H)-one](/img/structure/B11887601.png)

![2,3,8,9-Tetrahydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile](/img/structure/B11887634.png)

![3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11887642.png)
